Coniferonic acid
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Overview
Description
(5Z,9Z,12Z,15Z)-octadecatetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 5, 9, 12 and 15 (the all-cis-isomer). It has a role as an algal metabolite and a plant metabolite.
Scientific Research Applications
Air Pollution and Forest Health
Research conducted by the Western Conifers Research Co-Operative indicates that air pollution, including acid rain, impacts the health of Western United States forests, with studies analyzing the effect of pollution on plant growth. Coniferonic acid, being a component of conifer trees, is indirectly involved in these studies (Olson, Binkley, & Böhm, 2011).
Cold Hardiness in Conifers
Bernier-Cardou and Bigras (2001) focused on the design and analysis of experiments related to the cold hardiness of conifers. Given that this compound is a constituent of conifer trees, this research is relevant to understanding how this compound may play a role in cold tolerance mechanisms (Bernier-Cardou & Bigras, 2001).
Biochemical Production and Use
Kajikawa et al. (2006) investigated the expression of a fatty acid desaturase from Chlamydomonas reinhardtii which produces pinolenic and coniferonic acids. This study demonstrates the potential for biochemical production of this compound in organisms like yeast and tobacco (Kajikawa et al., 2006).
Plant Stress Responses
A study on Pinus radiata highlights the plant’s physiological and biochemical responses to heat stress. As this compound is part of the phytochemical profile of conifers, understanding these responses could shed light on the role of this compound in stress resilience (Escandón et al., 2016).
Characterization of Conifers
Butcher (2015) reviewed the use of optical atomic spectrometry for analyzing conifers and their products. This compound, being a key component of conifers, is likely to be part of such analyses (Butcher, 2015).
Diterpene Resin Acids in Conifers
Keeling and Bohlmann (2006) focused on diterpene resin acids in conifers, crucial for the plant’s resistance to herbivore and pathogen attacks. This compound falls under this category, and understanding its role can provide insights into plant defense mechanisms (Keeling & Bohlmann, 2006).
Properties
Molecular Formula |
C18H28O2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,14-13- |
InChI Key |
DNOBNGNBPVOMLW-XRPCLMINSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCC=CCCCC(=O)O |
Synonyms |
coniferonic acid delta5-alpha-linolenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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